molecular formula C26H32N2O4 B11151223 N-(octahydro-2H-quinolizin-1-ylmethyl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide

N-(octahydro-2H-quinolizin-1-ylmethyl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide

Cat. No.: B11151223
M. Wt: 436.5 g/mol
InChI Key: IBKWTWBXROGHHK-UHFFFAOYSA-N
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Description

N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-2-{3,5,9-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDE is a complex organic compound with a unique structure that combines elements of quinolizine and furochromene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-2-{3,5,9-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDE typically involves multiple steps, starting with the preparation of the quinolizine and furochromene precursors. These precursors are then combined through a series of reactions, including alkylation, acylation, and cyclization, under controlled conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and advanced purification techniques to ensure high yield and purity. The process may also be optimized for cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-2-{3,5,9-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-2-{3,5,9-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-2-{3,5,9-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that mediate its biological effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-2-{3,5,9-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDE is unique due to its specific combination of quinolizine and furochromene structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H32N2O4

Molecular Weight

436.5 g/mol

IUPAC Name

N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)-2-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide

InChI

InChI=1S/C26H32N2O4/c1-15-14-31-24-17(3)25-20(11-19(15)24)16(2)21(26(30)32-25)12-23(29)27-13-18-7-6-10-28-9-5-4-8-22(18)28/h11,14,18,22H,4-10,12-13H2,1-3H3,(H,27,29)

InChI Key

IBKWTWBXROGHHK-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCC4CCCN5C4CCCC5)C)C

Origin of Product

United States

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